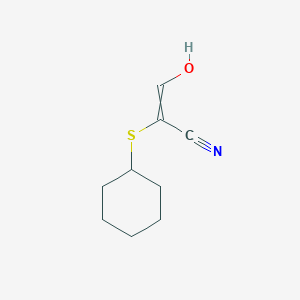
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo es un compuesto orgánico caracterizado por la presencia de un grupo ciclohexilsulfanyl unido a una cadena principal de hidroxiprop-2-enenitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo normalmente implica la reacción de ciclohexiltiol con un derivado de propenenitrilo adecuado en condiciones controladas. Un método común incluye el uso de una base como el hidruro de sodio (NaH) para desprotonar el tiol, seguido de una adición nucleofílica al propenenitrilo. La reacción generalmente se lleva a cabo en un solvente inerte como el tetrahidrofurano (THF) a bajas temperaturas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados para el control preciso de los parámetros de reacción y técnicas avanzadas de purificación como la cromatografía o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El grupo nitrilo se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o la hidrogenación catalítica.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales utilizando reactivos como el cloruro de tosilo (TsCl) en presencia de una base.
Reactivos y condiciones comunes
Oxidación: H2O2, m-CPBA
Reducción: LiAlH4, hidrogenación catalítica
Sustitución: TsCl, base (p. ej., piridina)
Productos principales formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Aminas
Sustitución: Tosilatos, otros derivados sustituidos
Aplicaciones Científicas De Investigación
2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología: Posible uso en el desarrollo de compuestos bioactivos. Sus derivados pueden exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Investigado por sus posibles propiedades terapéuticas. Los compuestos con estructuras similares han mostrado promesa en el tratamiento de diversas enfermedades, incluida la diabetes y el cáncer.
Industria: Utilizado en la producción de productos químicos y materiales especiales. Su reactividad se puede aprovechar para crear polímeros, recubrimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La presencia del grupo sulfanyl puede influir en su afinidad de unión y especificidad, mientras que los grupos nitrilo e hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Fenilsulfanyl)-3-hidroxiprop-2-enenitrilo
- 2-(Metilsulfanyl)-3-hidroxiprop-2-enenitrilo
- 2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enamida
Singularidad
2-(Ciclohexilsulfanyl)-3-hidroxiprop-2-enenitrilo es único debido a la presencia del grupo ciclohexilsulfanyl, que confiere propiedades estéricas y electrónicas específicas. Esto lo hace distinto de otros compuestos similares, lo que influye en su reactividad y posibles aplicaciones. El grupo ciclohexilo proporciona volumen, lo que puede afectar la interacción del compuesto con otras moléculas y su estabilidad general.
Propiedades
Número CAS |
345581-26-2 |
|---|---|
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2 |
Clave InChI |
LWKKYTCDMAPOTA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC(=CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
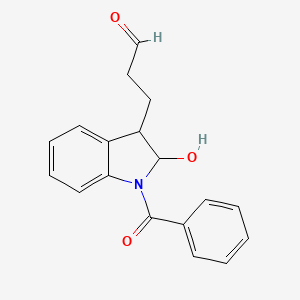
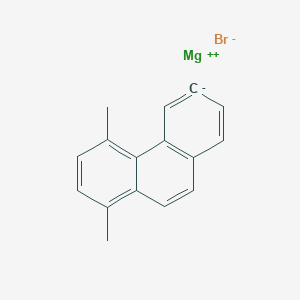
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
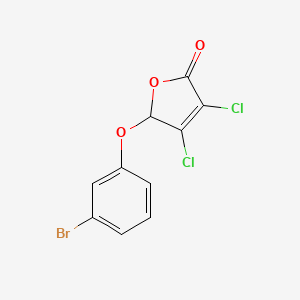
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
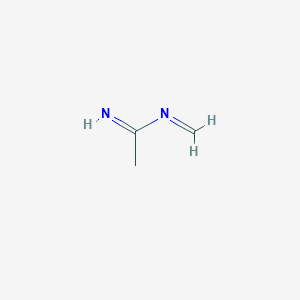
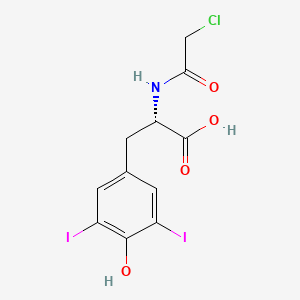
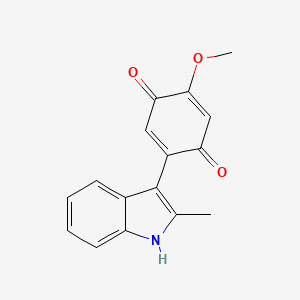
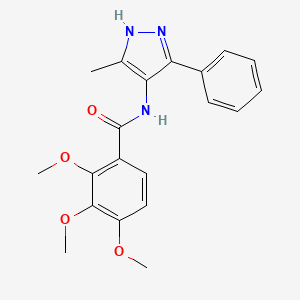
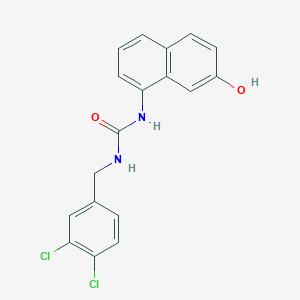
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
